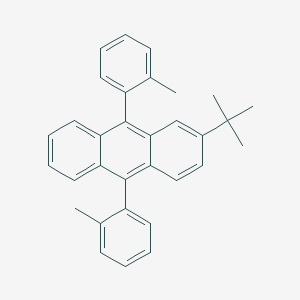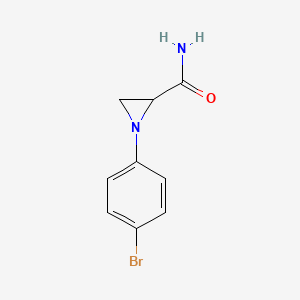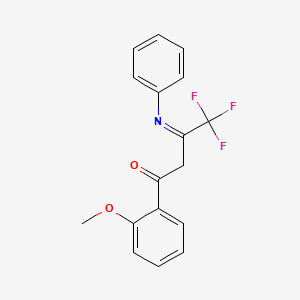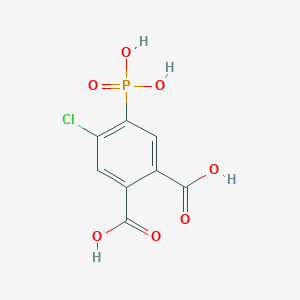![molecular formula C9H8N2O2S B15173112 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-37-4](/img/structure/B15173112.png)
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalytic cyclization and functional group compatibility, are likely to be employed.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
Oxidation: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted imidazole and furan derivatives.
Applications De Recherche Scientifique
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The furan ring may also contribute to the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
Uniqueness
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which can confer a combination of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
920536-37-4 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
5-[(5-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-6-4-10-9(11-6)14-8-3-2-7(5-12)13-8/h2-5H,1H3,(H,10,11) |
Clé InChI |
WFUCARHAXBRQOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)SC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)


![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
